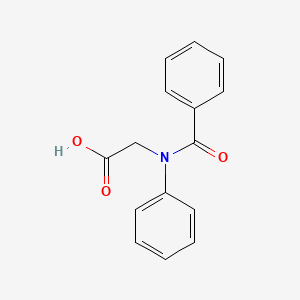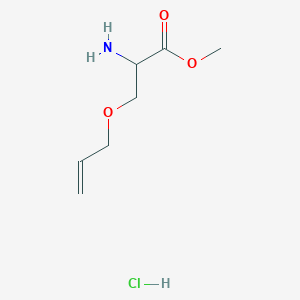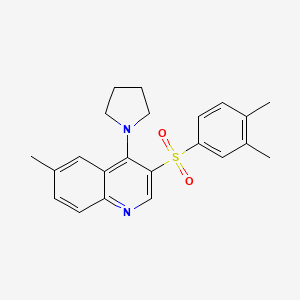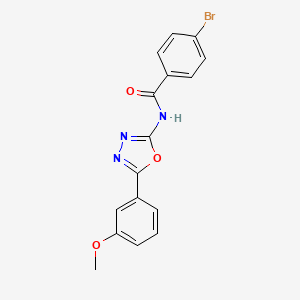
2-(N,1-diphenylformamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N,1-Diphenylformamido)acetic acid, also known as Diphenamid acid, is a fine chemical that is used as a reagent in organic synthesis . It is also a useful intermediate for the production of other compounds and can be used as a building block for more complex molecules .
Molecular Structure Analysis
The molecular formula of this compound is C15H13NO3 . Its molecular weight is 255.27 g/mol .Scientific Research Applications
Fluorographic Detection in Gel Electrophoresis
- A study by Skinner and Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for diphenyloxazole (PPO), relevant to the detection of radioactivity in polyacrylamide gels, which may involve 2-(N,1-diphenylformamido)acetic acid in the process (Skinner & Griswold, 1983).
Chemical Synthesis and Structural Analysis
- Research by Dölling et al. (1993) focused on reactions involving derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenylisothiocyanate, contributing to organic chemistry and potentially involving related compounds (Dölling et al., 1993).
Synthesis of Complex Ligands
- Cave, Alcock, and Rourke (1999) conducted a study on the synthesis of a tridentate platinum complex using 2,6-diphenylpyridine, which could potentially implicate the use of similar compounds like this compound in such synthetic processes (Cave, Alcock, & Rourke, 1999).
Spectroscopic Studies of Molecular Interactions
- Bureiko and Chernyshova (1991) explored the conformational structures and intermolecular interactions of diphenylformamidine, which may share similarities with this compound, through IR and NMR spectroscopy in solution (Bureiko & Chernyshova, 1991).
Role in Extractive Separation and Photometric Determination
- Deb and Mishra (1978) discussed N-hydroxy-N,N'-diphenylcinnamamidine (HDPCA) for the extractive separation and photometric determination of vanadium(V), implying potential application areas for similar compounds like this compound (Deb & Mishra, 1978).
Synthesis and Biological Evaluation of Novel Compounds
- Awad et al. (2018) worked on the design, synthesis, and biological evaluation of compounds based on quinazolinone moiety, which may involve compounds structurally similar to this compound, showing their potential in medicinal chemistry (Awad et al., 2018).
Mechanism of Action
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to participate in nucleophilic acyl substitution reactions . In these reactions, the carbonyl oxygen of the acetic acid moiety is first protonated, which draws electron density away from the carbon and increases its electrophilicity . This allows for the nucleophilic attack by other molecules, leading to the formation of new chemical bonds .
Biochemical Pathways
Given its role as a reagent in organic synthesis , it is likely involved in a variety of biochemical reactions and pathways, depending on the specific context of its use.
Result of Action
As a reagent in organic synthesis , it likely contributes to the formation of a variety of complex molecules.
Biochemical Analysis
Cellular Effects
The cellular effects of 2-(N,1-diphenylformamido)acetic acid are not well-documented. Acetic acid, from which it is derived, can have significant effects on cells. For example, acetic acid can cause stress and cell death in yeast . It is unclear whether this compound has similar effects on cells, or how it might influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Acetic acid and its derivatives are known to participate in various chemical reactions, including nucleophilic acyl substitution reactions . These reactions involve the transfer of a nucleophile to a carbonyl group, resulting in the formation of a new bond. It is possible that this compound could participate in similar reactions, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
Acetic acid solutions can be prepared and stored at room temperature for several months , suggesting that this compound may also be relatively stable under similar conditions.
Metabolic Pathways
Acetic acid is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle . It is unclear whether this compound participates in similar pathways, or how it might interact with enzymes or cofactors.
Transport and Distribution
Acetic acid can diffuse across cell membranes and is transported in the body primarily in the form of acetate . It is unclear whether this compound is transported and distributed in a similar manner.
Subcellular Localization
Acetic acid and its derivatives can diffuse across cell membranes and may therefore be found in various subcellular compartments
properties
IUPAC Name |
2-(N-benzoylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)11-16(13-9-5-2-6-10-13)15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGJPPIJZCZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)

![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2417320.png)



![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2417326.png)
![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)
